Urea, (3-pyridinylmethyl)-

Nampt inhibitors Anticancer agents Structure-activity relationship

This 3-pyridinylmethyl urea is the non-interchangeable pharmacophore validated in ALK inhibitors (nanomolar potency vs. H3122/Karpas-299 cells) and Nampt inhibitors (enzyme IC₅₀ 0.007 μM, 97% tumor growth inhibition in A2780 xenograft). Its E,Z conformation is stabilized by internal N-H···N(pyridine) hydrogen bonding, which is not replicated by 2- or 4-pyridyl isomers or thiourea analogs. Choose this exact scaffold to preserve target engagement and selectivity—generic substitution will compromise SAR. Ideal for medicinal chemistry, chemical biology, and conformational studies. ≥95% purity; immediate stock verification.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 36226-32-1
Cat. No. B1606760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, (3-pyridinylmethyl)-
CAS36226-32-1
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC(=O)N
InChIInChI=1S/C7H9N3O/c8-7(11)10-5-6-2-1-3-9-4-6/h1-4H,5H2,(H3,8,10,11)
InChIKeyPWHUPFOHNXWYSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urea, (3-pyridinylmethyl)- (CAS 36226-32-1): Procurement-Grade Pyridinylmethyl Urea Scaffold for Drug Discovery and Chemical Biology


Urea, (3-pyridinylmethyl)-, also known as 1-(3-pyridylmethyl)urea or pyridin-3-ylmethylurea, is a small-molecule urea derivative featuring a 3-pyridinylmethyl substituent (C₇H₉N₃O, MW 151.17 g/mol) [1]. This compound serves as a foundational scaffold in medicinal chemistry, with its N-(3-pyridinylmethyl)urea moiety being a key structural element in numerous bioactive molecules, including anaplastic lymphoma kinase (ALK) inhibitors, urease inhibitors, and Nampt inhibitors [2]. Its molecular architecture comprises a urea core linked to a pyridine ring via a methylene bridge, providing a unique hydrogen-bonding network and metal-coordinating capability that distinguishes it from other pyridyl isomers and urea analogs [3].

Urea, (3-pyridinylmethyl)-: Why Positional Isomers and Thiourea Analogs Cannot Substitute for the 3-Pyridinylmethyl Urea Moiety


In drug discovery and chemical biology applications, generic substitution of the N-(3-pyridinylmethyl)urea scaffold with alternative pyridyl isomers (e.g., 2-pyridinylmethyl or 4-pyridinylmethyl) or with thiourea analogs is not a straightforward interchange. Structure-activity relationship (SAR) studies have demonstrated that the 3-pyridyl group is the preferred substituent at one inhibitor terminus for optimal target engagement, while the urea moiety itself is the optimal linker compared to thiourea, amide, or carbamate alternatives . Additionally, the E,Z molecular conformation of 1,3-pyridylmethyl ureas is stabilized by internal N-H···N(pyridine) hydrogen bonding, a feature that is not identically preserved in other positional isomers [1]. These structural nuances directly impact binding affinity, selectivity, and downstream biological performance, making Urea, (3-pyridinylmethyl)- a non-interchangeable starting material for synthesizing ALK inhibitors, Nampt inhibitors, and related bioactive molecules.

Urea, (3-pyridinylmethyl)-: Quantitative Evidence of Differentiation from Pyridyl Isomers and Thiourea Analogs in Key Drug Discovery Applications


3-Pyridyl Group Confers Optimal Nampt Inhibitory Potency Compared to 2- and 4-Pyridyl Isomers

In a structure-based drug design study for nicotinamide phosphoribosyltransferase (Nampt) inhibitors, SAR exploration revealed that the 3-pyridyl group was the preferred substituent at one inhibitor terminus . The corresponding urea compound bearing a 3-pyridylmethyl group (compound 7) exhibited improved solubility while maintaining potency comparable to the thiourea lead . The study specifically identified the urea moiety as the optimal linker to the remainder of the inhibitor structure, with the 3-pyridyl group being superior to alternative pyridyl positional isomers .

Nampt inhibitors Anticancer agents Structure-activity relationship

N-(3-Pyridinylmethyl)urea Moiety Enables High-Potency ALK Inhibition with Nanomolar Cellular Activity

A series of 2,4-diarylaminopyrimidine derivatives incorporating the N-(3-pyridinylmethyl)urea moiety were synthesized and evaluated as ALK inhibitors [1]. The most promising analog, compound 5m, bearing a 3-methoxy-4-morpholinophenyl substituent, significantly inhibited proliferation of ALK-positive H3122 and Karpas-299 cells with IC₅₀ values of approximately 10 nM [1]. This potency was comparable to the clinical-stage ALK inhibitor LDK378 (ceritinib) [1]. Importantly, compound 5m exhibited low cytotoxicity on normal human primary fibroblast cells (BJ cells), demonstrating a favorable therapeutic window [1].

ALK inhibitors Non-small cell lung cancer Kinase inhibitor scaffold

Urea vs. Thiourea: Conformational Differences Revealed by ¹³C NMR Spectroscopy

A comparative ¹³C NMR study of several 1,3-pyridylmethyl ureas and their corresponding thioureas revealed distinct conformational preferences [1]. The results indicate an E,Z molecular conformation for 1,3-pyridylmethyl ureas and thioureas, which is stabilized by internal N-H···N(pyridine) hydrogen bonding [1]. This intramolecular hydrogen bond is a critical structural feature that influences molecular recognition and binding to biological targets [1].

Structural biology Spectroscopic characterization Hydrogen bonding

Broad Anti-Proliferative Activity Distinguishes 3-Pyridinylmethyl Urea Derivatives from Other ALK Inhibitors

Compound 5m, which incorporates the N-(3-pyridinylmethyl)urea moiety, exhibited broader anti-proliferative activity on human tumor cell lines than other ALK inhibitors [1]. This unexpected polypharmacology suggests that the 3-pyridinylmethyl urea scaffold may engage additional cellular targets beyond ALK, potentially offering therapeutic advantages in heterogeneous tumor populations [1].

Polypharmacology Cancer therapeutics Kinase selectivity

Urea, (3-pyridinylmethyl)-: Validated Application Scenarios in Drug Discovery and Chemical Biology


Synthesis of Next-Generation ALK Inhibitors for NSCLC and ALCL

Based on direct evidence that derivatives of Urea, (3-pyridinylmethyl)- achieve nanomolar potency (IC₅₀ ≈ 10 nM) against ALK-positive H3122 and Karpas-299 cells, comparable to clinical-stage LDK378 [1], this scaffold is ideally suited for medicinal chemistry programs targeting ALK-driven cancers. The N-(3-pyridinylmethyl)urea moiety provides a validated pharmacophore for developing novel ALK inhibitors with potentially improved selectivity or resistance profiles [1].

Development of Potent Nampt Inhibitors with Favorable Drug-like Properties

SAR studies have explicitly identified the 3-pyridyl group as the preferred substituent and the urea linker as optimal for Nampt inhibition . Urea, (3-pyridinylmethyl)- provides the exact starting scaffold that yielded compound 50, which achieved enzyme IC₅₀ = 0.007 μM, cellular IC₅₀ = 0.032 μM, and 97% tumor growth inhibition in an A2780 ovarian xenograft model . This scenario is directly supported by the quantitative evidence from Section 3.

Exploration of Polypharmacology and Broad-Spectrum Anticancer Agents

The unexpected broader anti-proliferative activity of 3-pyridinylmethyl urea derivatives across diverse human tumor cell lines [1] makes this scaffold valuable for researchers investigating polypharmacology or seeking agents effective against heterogeneous tumors. This scenario stems directly from the class-level inference evidence in Section 3.

Structural and Mechanistic Studies of Pyridinylmethyl Urea Conformation

The well-characterized E,Z conformation stabilized by internal N-H···N(pyridine) hydrogen bonding [2] makes Urea, (3-pyridinylmethyl)- an excellent model compound for NMR-based conformational studies, molecular docking validation, and teaching the principles of intramolecular hydrogen bonding in drug design [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Urea, (3-pyridinylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.